Lycopene

Antioxidant hierarchy Radical cation stability Carotenoid comparison

Lycopene (502-65-8) delivers 2× β-carotene singlet oxygen quenching and 10× α-tocopherol antioxidant potency, with radical cation stability exceeding β-carotene, zeaxanthin, lutein, and astaxanthin. For nutraceuticals, specify Z-isomer-enriched material (>60% Z-isomer) to overcome poor oral bioavailability of all-E lycopene; PFAE-emulsified nanodispersions inhibit Z-to-all-E reversion during shelf life. In oncology, synthetic lycopene provides the only clinically validated carotenoid MTD (150 mg/day) with quantified docetaxel PK interaction data (9.5% AUCinf increase, 15.1% Cmax increase). For metabolic health, parent lycopene uniquely activates PPARα/PPARγ-mediated adipose tissue fatty acid utilization—a mechanism not replicated by its metabolites. Requires light-protective packaging; ships on dry ice to preserve polyene integrity.

Molecular Formula C40H56
Molecular Weight 536.9 g/mol
CAS No. 502-65-8
Cat. No. B016060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycopene
CAS502-65-8
SynonymsAll trans Lycopene
all-trans-lycopene
LYC O MATO
LYC-O-MATO
LYCOMATO
lycopene
lycopene, (13-cis)-isomer
Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer -
lycopene, (cis)-isomer
Pro Lycopene
Pro-Lycopene
prolycopene
Molecular FormulaC40H56
Molecular Weight536.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C
InChIInChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
InChIKeyOAIJSZIZWZSQBC-GYZMGTAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Lycopene (CAS 502-65-8) Sourcing Guide: Antioxidant Performance and Formulation-Driven Differentiation


Lycopene (CAS 502-65-8) is an acyclic open-chain unsaturated carotenoid with molecular formula C₄₀H₅₆ and molecular weight 536.87 [1]. As a natural hydrocarbon carotenoid lacking terminal β-ionone rings, lycopene exhibits no provitamin A activity but possesses a singlet oxygen quenching capacity twice that of β-carotene and ten times that of α-tocopherol [2]. Lycopene ranks directly below α-tocopherol in the established carotenoid antioxidant hierarchy, surpassing β-carotene, zeaxanthin, lutein, and astaxanthin in radical cation stability [3].

Why Generic Carotenoid Substitution Fails: Lycopene's Distinct Isomer-Dependent Bioavailability and Stability Profile


Generic substitution with other carotenoids (e.g., β-carotene, lutein, astaxanthin) or synthetic lycopene analogs fails due to three compounding factors: (1) lycopene's unique acyclic polyene structure confers a higher position in the antioxidant hierarchy than β-carotene and astaxanthin in radical cation stability assays [1]; (2) the Z-isomer content critically determines oral bioavailability, with Z-lycopene exhibiting superior gastrointestinal absorption compared to the naturally predominant all-E form [2]; (3) lycopene shows distinct sensitivity to light-induced degradation relative to β-carotene, with all-trans lycopene degrading more rapidly under identical light and temperature conditions, necessitating compound-specific formulation strategies [3]. These factors preclude simple one-to-one substitution without altering product performance, stability, or label claims.

Lycopene Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement


Antioxidant Hierarchy Ranking: Lycopene Surpasses β-Carotene, Lutein, and Astaxanthin in Radical Cation Stability

In a real-time kinetic study using laser flash photolysis in chloroform, lycopene ranked second only to α-tocopherol in antioxidant hierarchy, positioned above β-carotene, zeaxanthin, lutein, and astaxanthin [1]. This hierarchy is derived from direct measurement of carotenoid radical cation stability and reduction kinetics with tocopherol homologues.

Antioxidant hierarchy Radical cation stability Carotenoid comparison

Singlet Oxygen Quenching Capacity: Lycopene Demonstrates 2× and 10× Superiority Over β-Carotene and α-Tocopherol

Lycopene exhibits singlet oxygen quenching capacity twice that of β-carotene and ten times that of α-tocopherol [1]. The acyclic open-chain polyene structure of lycopene, containing 11 conjugated double bonds, underlies this enhanced quenching efficiency relative to cyclic carotenoids.

Singlet oxygen quenching Antioxidant capacity Carotenoid potency

Z-Isomer Bioavailability Advantage: Z-Lycopene Exhibits Superior Gastrointestinal Absorption Versus All-E-Lycopene

The Z-isomer form of lycopene demonstrates significantly better solubility and gastrointestinal absorption characteristics than the naturally predominant all-E form [1]. High Z-isomer-content lycopene nanodispersions (>60% total Z-isomer ratio) achieve mean particle sizes below 10 nm, enabling enhanced aqueous dispersibility and encapsulation efficiency [2]. Z-lycopene shows greater encapsulation efficiency with emulsifiers compared to the all-E isomer [2].

Bioavailability Isomerization Z-isomer Oral absorption

Thermal and Light Stability Ranking: Tomato Extract (Lycopene) Outperforms Carrot Extract (β-Carotene) Under Heat and Light Stress

In a comparative study evaluating crude carotenoid extract stability under varying temperature and light exposure, tomato extract (lycopene) demonstrated superior stability to carrot extract (β-carotene) under both light and heat stress conditions [1]. Marigold extract (lutein) exhibited the highest overall stability, followed by tomato extract (lycopene), with carrot extract (β-carotene) being the least stable among the three carotenoid sources tested [1].

Stability Thermal degradation Photodegradation Shelf-life

Differential Protection Mechanisms in Hepatic Steatosis: Lycopene Versus Apo-10′-Lycopenoic Acid Demonstrate Distinct Metabolic Pathways

In BCO2-knockout male mice fed a high saturated fat diet (HSFD), lycopene supplementation (100 mg/kg diet) reduced hepatic steatosis incidence by 78% and severity, while apo-10′-lycopenoic acid (APO10LA) supplementation (10 mg/kg diet) reduced incidence by 72% [1]. Critically, the two compounds acted through differential mechanisms: APO10LA activated sirtuin 1 signaling, reducing hepatic total cholesterol by 18%, stearoyl-CoA desaturase protein by 71%, and acetyl-CoA carboxylase phosphorylation by 79% [1]. In contrast, lycopene acted via PPARα- and PPARγ-related genes in mesenteric adipose tissue, increasing mitochondrial uncoupling (Ucp3: 55% increase, CIDEA: 55% increase) and fatty acid β-oxidation (PPARα: 53% increase) [1].

Hepatic steatosis Metabolic mechanism PPAR signaling Sirtuin 1

Clinical Dose Escalation and Docetaxel Pharmacokinetic Interaction: Synthetic Lycopene at 150 mg/day Established as MTD

A Phase I clinical trial (NCT0149519) established 150 mg/day of synthetic lycopene as the maximum tolerated dose (MTD) in combination with docetaxel (75 mg/m²) and androgen deprivation therapy (ADT) for metastatic prostate cancer patients [1]. Lycopene co-administration increased docetaxel plasma AUCinf by 9.5% and Cmax by 15.1% [1]. Dose-limiting toxicity (pulmonary embolus) occurred in 1 of 12 participants at the 150 mg/day dose level, with an estimated probability of 0.106 [1]. Correlative studies demonstrated dose-related reductions in circulating endothelial cells and vascular endothelial growth factor A, plus decreased insulin-like growth factor 1R phosphorylation associated with lycopene therapy [1].

Clinical trial Maximum tolerated dose Docetaxel interaction Pharmacokinetics

Lycopene Application Scenarios: Evidence-Based Deployment for Functional Foods, Nutraceuticals, and Pharmaceuticals


High-Antioxidant Functional Food and Beverage Formulations Requiring Superior Radical Quenching

Lycopene is the preferred carotenoid for functional food and beverage applications where singlet oxygen quenching capacity is a primary performance metric. With 2× the quenching capacity of β-carotene and 10× that of α-tocopherol [1], lycopene enables lower inclusion rates to achieve equivalent antioxidant label claims or enhanced potency at comparable dosage. Formulations requiring thermal processing benefit from lycopene's superior heat stability relative to β-carotene-containing extracts [2].

Nutraceutical Supplements Targeting Enhanced Oral Bioavailability via Z-Isomer-Enriched or Nano-Dispersed Formulations

Standard all-E lycopene exhibits limited oral bioavailability; therefore, nutraceutical products seeking improved absorption should specify Z-isomer content or utilize delivery systems that enhance isomerization. Z-lycopene demonstrates superior solubility and gastrointestinal absorption compared to all-E lycopene [1]. High Z-isomer-content nanodispersions (>60% Z-isomer ratio, <10 nm particle size) prepared with polyglycerol fatty acid ester (PFAE) emulsifiers provide enhanced encapsulation efficiency and storage stability, inhibiting reverse Z-to-all-E isomerization during shelf-life [2].

Metabolic Health Formulations Leveraging Lycopene's PPAR-Mediated Adipose Tissue Mechanism

For metabolic health applications targeting hepatic steatosis or obesity-associated metabolic dysfunction, parent lycopene offers a distinct mechanistic advantage over its metabolites. Lycopene reduces hepatic steatosis incidence by 78% in preclinical models through PPARα- and PPARγ-mediated increases in mesenteric adipose tissue fatty acid utilization, including 55% increases in mitochondrial uncoupling markers (Ucp3, CIDEA) and 53% increase in PPARα expression [1]. This adipose tissue-centric mechanism differs fundamentally from the SIRT1-mediated hepatic pathway of apo-10′-lycopenoic acid, supporting lycopene-specific selection for formulations intended to modulate adipose tissue metabolism [1].

Pharmaceutical-Grade Synthetic Lycopene for Oncology Combination Therapy Protocols

Pharmaceutical procurement for clinical oncology applications should reference the established 150 mg/day maximum tolerated dose of synthetic lycopene when combined with docetaxel/ADT [1]. The quantified 9.5% increase in docetaxel AUCinf and 15.1% increase in Cmax [1] must inform dosing adjustments and safety monitoring protocols. This Phase I clinical evidence provides validated dosing parameters absent for most other carotenoids in oncology contexts, establishing synthetic lycopene as the evidence-supported carotenoid for prostate cancer combination therapy development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lycopene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.